

1-Chloro-2,3-difluoro-4-nitrobenzene

physicochemical properties

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Compound of Interest

Compound Name: 1-Chloro-2,3-difluoro-4-nitrobenzene

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An In-depth Technical Guide to the Physicochemical Properties of 1-Chloro-2,3-difluoro-4-nitrobenzene

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and handling of **1-Chloro-2,3-difluoro-4-nitrobenzene** (CAS No. 169468-80-8). Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights into the compound's utility as a versatile chemical intermediate. The narrative emphasizes the causality behind its chemical behavior and outlines robust protocols for its synthesis and characterization, ensuring scientific integrity and reproducibility.

Introduction: A Versatile Building Block in Modern Chemistry

1-Chloro-2,3-difluoro-4-nitrobenzene is a poly-substituted aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Halogenated nitrobenzenes are crucial intermediates, serving as foundational scaffolds for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.^[1] The specific arrangement of chloro, fluoro, and nitro substituents on the benzene ring of this molecule imparts a unique reactivity profile, making it a valuable precursor for introducing fluorine atoms into target structures—a common strategy to enhance metabolic stability and bioavailability in drug

candidates. This guide delves into the core scientific principles governing its properties and applications.

Section 1: Chemical Identity and Core Physicochemical Properties

Precise identification and understanding of a compound's physical properties are the bedrock of its application in research and development. The key identifiers and properties for **1-Chloro-2,3-difluoro-4-nitrobenzene** are summarized below.

Chemical Identifiers

| Identifier | Value | Source |
|-------------------|--|---|
| IUPAC Name | 1-chloro-2,3-difluoro-4-nitrobenzene | [2] |
| CAS Number | 169468-80-8 | [2] |
| Molecular Formula | C ₆ H ₂ ClF ₂ NO ₂ | [2] |
| Molecular Weight | 193.54 g/mol | [3] [4] |
| InChI | InChI=1S/C6H2ClF2NO2/c7-3-1-2-4(10(11)12)6(9)5(3)8/h1-2H | [2] |
| InChIKey | OFQRRFRIDGZHSC-UHFFFAOYSA-N | [2] |
| SMILES | <chem>C1=CC(=C(C(=C1--INVALID-LINK--[O-])F)F)Cl</chem> | [2] |
| Synonyms | 4-Chloro-2,3-difluoronitrobenzene | [1] [3] |

Physicochemical Data

The experimental and computed physicochemical data for **1-Chloro-2,3-difluoro-4-nitrobenzene** are presented in the following table. These values are critical for designing reaction conditions, purification procedures, and formulation strategies.

| Property | Value | Comments and Source |
|--------------------|---------------------------------|--|
| Appearance | Light yellow liquid | [3] |
| Melting Point | Not Applicable | The compound is a liquid at room temperature.[3] |
| Boiling Point | 251.2 °C at 760 mmHg | Experimental value.[3] |
| Density | 1.591 g/cm ³ | Experimental value.[3] |
| Flash Point | 105.7 °C | Experimental value.[3] |
| Refractive Index | 1.532 | Experimental value.[3] |
| Solubility | No experimental data available. | Predicted to be soluble in polar organic solvents like methanol, ethanol, DMF, and DMSO due to its polar substituents.[1][5] |
| XLogP3 | 2.6 | Computed value, indicating moderate lipophilicity.[2] |
| Polar Surface Area | 45.8 Å ² | Computed value.[2] |

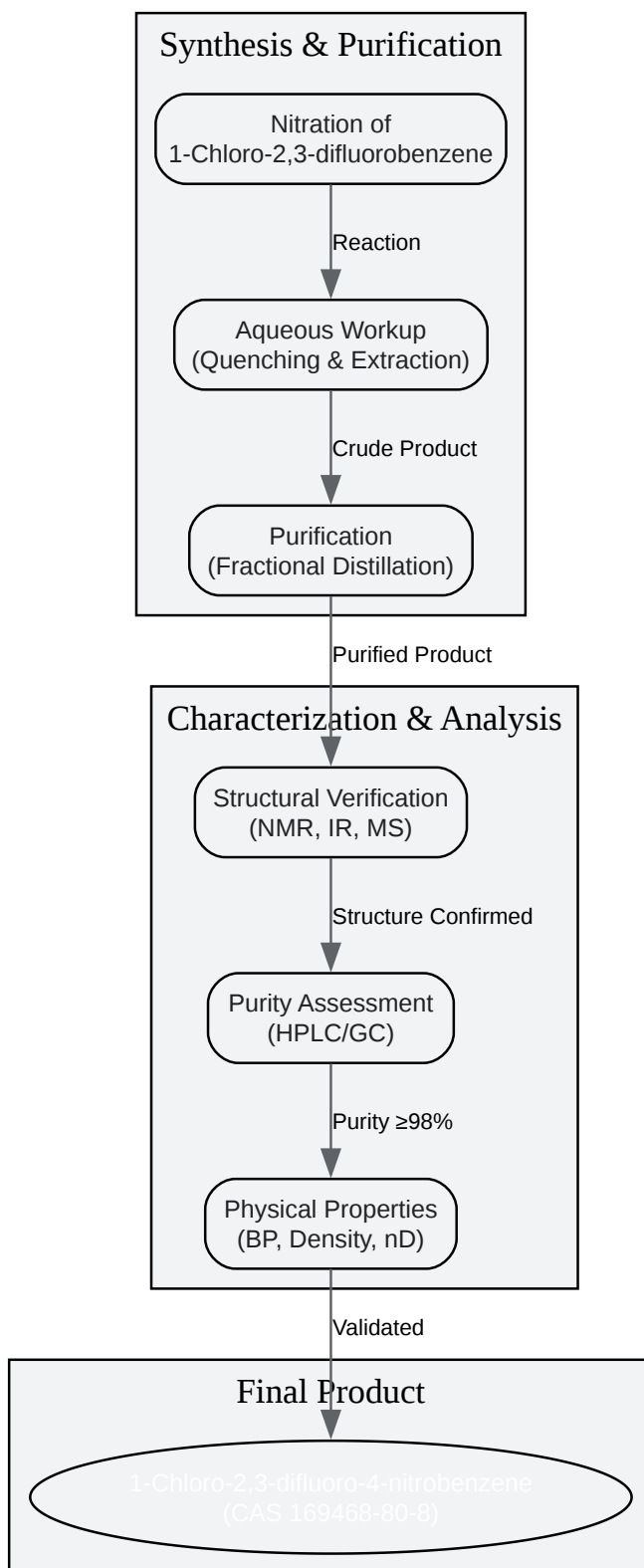
Section 2: Synthesis and Characterization Workflow

The reliable synthesis and rigorous characterization of a chemical intermediate are paramount for its successful use in multi-step synthetic campaigns. This section outlines a plausible synthetic route and provides self-validating protocols for purification and analysis.

Rationale for Synthetic Strategy

The synthesis of fluorinated aromatics often relies on nucleophilic aromatic substitution (S_NAr), particularly the Halogen Exchange (Halex) reaction. This strategy is effective for producing chlorofluoronitrobenzenes from more readily available dichloronitrobenzene precursors.[6] The presence of the electron-withdrawing nitro group is essential, as it activates the aromatic ring towards nucleophilic attack by fluoride ions. A plausible and industrially relevant approach for synthesizing **1-Chloro-2,3-difluoro-4-nitrobenzene** is the nitration of 1-chloro-2,3-difluorobenzene.

The overall workflow from synthesis to final characterization is a self-validating loop, where each analytical step confirms the success of the previous stage.



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